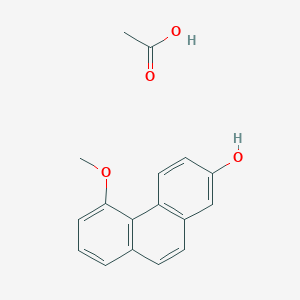

Acetic acid;5-methoxyphenanthren-2-ol

Description

Acetic acid-modified sludge-based biochar (ASBB) is derived from excess sludge (ES), a byproduct of wastewater treatment plants, through pyrolysis and subsequent chemical modification with acetic acid. This process enhances the biochar's porosity and introduces carboxyl (-COOH) functional groups, which significantly improve its uranium (U(VI)) adsorption capacity . ASBB achieves a uranium removal efficiency of up to 97.8% under optimal conditions (pH 6.0, 0.30 g/L dosage, 5-minute equilibrium time) . Its dual mechanism of physical adsorption (via expanded pores) and chemical coordination (via -COO⁻ groups) makes it a robust adsorbent for uranium recovery from aqueous solutions .

Properties

CAS No. |

62705-48-0 |

|---|---|

Molecular Formula |

C17H16O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

acetic acid;5-methoxyphenanthren-2-ol |

InChI |

InChI=1S/C15H12O2.C2H4O2/c1-17-14-4-2-3-10-5-6-11-9-12(16)7-8-13(11)15(10)14;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4) |

InChI Key |

UOGNLUDTMLFLLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.COC1=CC=CC2=C1C3=C(C=C2)C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-methoxyphenanthren-2-ol typically involves the introduction of a methoxy group to the phenanthrene structure, followed by the addition of an acetic acid moiety. One common method is the methoxylation of phenanthrene using methanol and a catalyst, followed by the acylation with acetic anhydride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of acetic acid;5-methoxyphenanthren-2-ol may involve large-scale methoxylation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-methoxyphenanthren-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenanthrene derivatives.

Reduction: More saturated phenanthrene derivatives.

Substitution: Halogenated or aminated phenanthrene derivatives.

Scientific Research Applications

Acetic acid;5-methoxyphenanthren-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;5-methoxyphenanthren-2-ol involves its interaction with specific molecular targets and pathways. The methoxy group and acetic acid moiety can influence the compound’s reactivity and binding affinity to biological targets. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Comparative Performance of Uranium Adsorbents

| Adsorbent | Max. Sorption Capacity (mg/g) | Equilibrium Time (min) | Optimal pH | Reusability (%) | Key Functional Groups |

|---|---|---|---|---|---|

| ASBB | 112.4 | 5 | 6.0 | 93 | -COOH, -OH |

| Nitric Acid-Modified BC | 98.7 | 30 | 5.5 | 85 | -NO₃, -OH |

| Fe₃O₄-Modified BC | 89.3 | 15 | 6.5 | 88 | Fe₃O₄, -OH |

| GO-Polyaniline | 250 (theoretical) | 60 | 4.0–5.0 | 78 | -NH₂, -COOH |

| Amidoxime Chitosan | 145.6 | 45 | 5.0–7.0 | 90 | -C=N-OH |

Table 2: Mechanism Comparison

| Adsorbent | Primary Mechanism | Secondary Mechanism |

|---|---|---|

| ASBB | Chemical coordination (-COO⁻) | Physical adsorption (pores) |

| Fe₃O₄-Modified BC | Magnetic separation | Surface complexation |

| GO-Polyaniline | Electrostatic interaction | π-π stacking |

| Amidoxime Chitosan | Chelation | Ion exchange |

Key Research Findings

- Dual Modification Effect : Acetic acid simultaneously enlarges pore diameter (BET surface area increased by 35%) and introduces -COOH groups, enabling rapid and efficient U(VI) capture .

- Monodentate Coordination: XPS and FTIR analyses confirm U(VI) binds to ASBB via single-dentate coordination with -COO⁻, forming stable (UO₂)₃(OH)₅⁺ complexes .

- pH Resilience : ASBB maintains >90% efficiency across pH 3.0–9.0, unlike pH-sensitive alternatives like GO-polyaniline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.